![molecular formula C9H16O4 B14383533 (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89970-68-3](/img/structure/B14383533.png)
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propyl-2,6,7-trioxabicyclo[222]octan-1-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of three oxygen atoms forming a trioxabicyclo ring system, which is further substituted with a propyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the formation of the trioxabicyclo ring system followed by the introduction of the propyl and methanol groups. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the trioxabicyclo ring. The propyl group can be introduced through alkylation reactions, while the methanol moiety is typically added via hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- (1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89970-68-3 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C9H16O4/c1-2-3-8-5-11-9(4-10,12-6-8)13-7-8/h10H,2-7H2,1H3 |
InChI-Schlüssel |
DBPSNYBUXKQPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12COC(OC1)(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


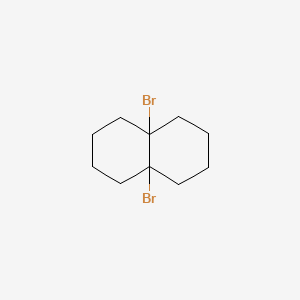
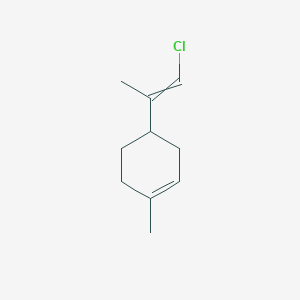
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)


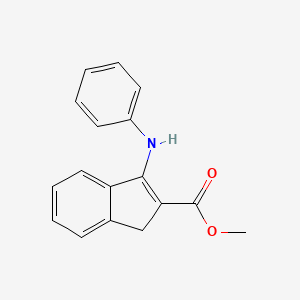
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
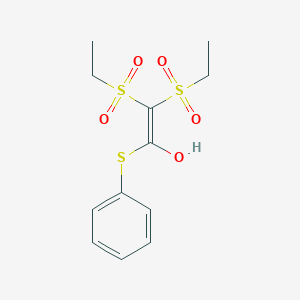

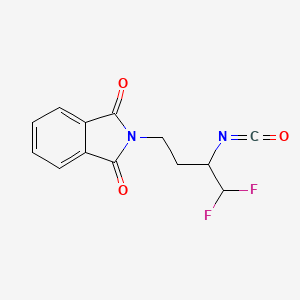
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
